
N-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1H-imidazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1H-imidazole-1-carboxamide is a chemical compound that features a unique structure combining a pyrazole ring and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1H-imidazole-1-carboxamide typically involves multiple steps. One common method starts with the preparation of 5-bromo-1-methyl-1H-pyrazole-3-amine. This intermediate can be synthesized by condensing diethyl butynedioate with methylhydrazine to obtain 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. This ester is then reacted with tribromooxyphosphorus to yield 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, which is hydrolyzed to produce 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. Finally, this acid is reacted with azido dimethyl phosphate and tert-butyl alcohol to form tert-butyl (5-bromo-1-methyl-1H-pyrazole-3-yl) carbamate, which is hydrolyzed to yield 5-bromo-1-methyl-1H-pyrazole-3-amine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure cost-effectiveness, scalability, and safety. This includes using readily available raw materials, minimizing the use of toxic reagents, and implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.
Condensation Reactions: The carboxamide group can engage in condensation reactions with other compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Typical conditions involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
N-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1H-imidazole-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new drugs, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in biochemical assays to study enzyme activity or protein interactions.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Mécanisme D'action
The mechanism of action of N-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1H-imidazole-1-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-1-methyl-1H-pyrazole-3-amine: A precursor in the synthesis of the target compound.
4-[(5-bromo-1-methyl-1H-pyrazol-3-yl)methyl]piperidine: Another compound featuring the 5-bromo-1-methyl-1H-pyrazole moiety.
Uniqueness
N-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1H-imidazole-1-carboxamide is unique due to its combination of a pyrazole and an imidazole ring, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its utility in multiple research fields make it a valuable compound for scientific exploration.
Propriétés
Formule moléculaire |
C8H8BrN5O |
|---|---|
Poids moléculaire |
270.09 g/mol |
Nom IUPAC |
N-(5-bromo-1-methylpyrazol-3-yl)imidazole-1-carboxamide |
InChI |
InChI=1S/C8H8BrN5O/c1-13-6(9)4-7(12-13)11-8(15)14-3-2-10-5-14/h2-5H,1H3,(H,11,12,15) |
Clé InChI |
MZAKPQUCBSRJAX-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)NC(=O)N2C=CN=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


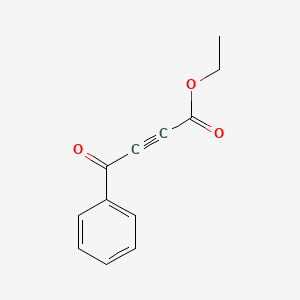
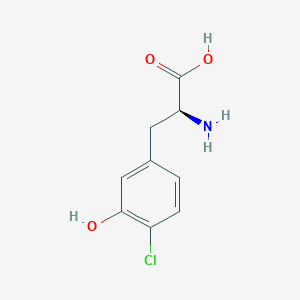
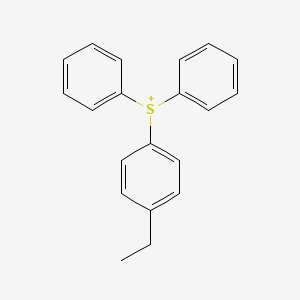
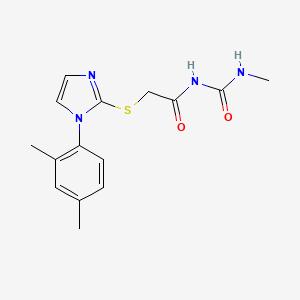
![3-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13940800.png)

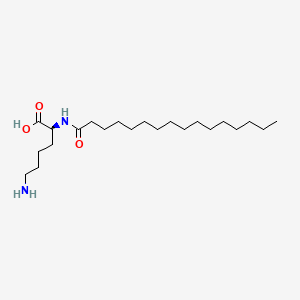
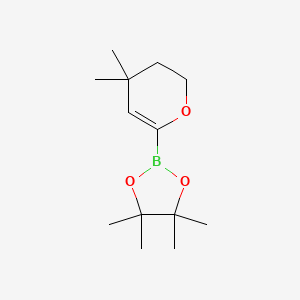
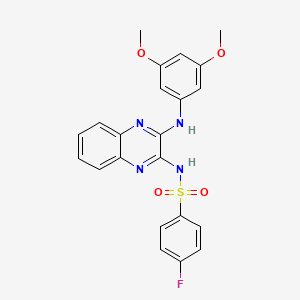
![3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol](/img/structure/B13940815.png)
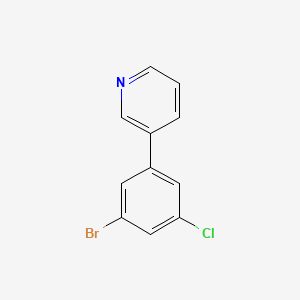
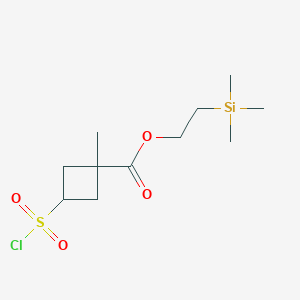
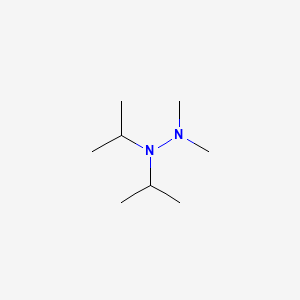
![4-Methoxybenzo[de]isochromene-1,3-dione](/img/structure/B13940842.png)
